1-Bromo-1,1,2-trifluoro-2-methylpropane

Organofluorine Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2) is a C4 halogenated alkane characterized by a unique tertiary carbon bearing a bromine atom and a trifluoromethyl group within its branched C4 backbone (molecular formula C4H6BrF3, MW 190.99 g/mol). It belongs to the class of bromofluoroalkanes, specifically a partially fluorinated (non-perfluorinated) derivative with a hydrogen-bearing methyl group, which distinguishes it from perfluorinated analogs.

Molecular Formula C4H6BrF3
Molecular Weight 190.99 g/mol
CAS No. 140451-79-2
Cat. No. B14260534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,1,2-trifluoro-2-methylpropane
CAS140451-79-2
Molecular FormulaC4H6BrF3
Molecular Weight190.99 g/mol
Structural Identifiers
SMILESCC(C)(C(F)(F)Br)F
InChIInChI=1S/C4H6BrF3/c1-3(2,6)4(5,7)8/h1-2H3
InChIKeyOMPBXUMQETUVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2): Procurement-Grade Organofluorine Intermediate


1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2) is a C4 halogenated alkane characterized by a unique tertiary carbon bearing a bromine atom and a trifluoromethyl group within its branched C4 backbone (molecular formula C4H6BrF3, MW 190.99 g/mol) . It belongs to the class of bromofluoroalkanes, specifically a partially fluorinated (non-perfluorinated) derivative with a hydrogen-bearing methyl group, which distinguishes it from perfluorinated analogs . This compound is recognized as a versatile synthon in organofluorine chemistry, serving as a key intermediate for introducing the 1,1,2-trifluoro-2-methylpropyl group into more complex molecules, as described in patents related to GIPR agonists for metabolic diseases [1]. Its specific substitution pattern imparts distinct reactivity and physicochemical properties compared to isomeric or alternative bromofluoroalkanes.

Reagent Type Branched C4 organofluorine synthon
Key Feature Partially fluorinated; single H on α-carbon
Procurement Context Patent-specified intermediate for GIPR agonist synthesis

Procurement Alert: Why 1-Bromo-1,1,2-trifluoro-2-methylpropane Cannot Be Casually Substituted


Procuring a generic 'bromofluoroalkane' or a simple isomer without careful specification poses significant technical and financial risk. The substitution pattern of fluorine and hydrogen atoms on the carbon backbone is critical. For instance, the positional isomer 2-bromo-1,1,1-trifluoro-2-methylpropane (CAS 374-04-9) presents a different steric and electronic environment around the reactive bromine center, leading to divergent reaction outcomes (e.g., in nucleophilic substitution or cross-coupling) . Similarly, perfluorinated analogs like perfluoroisobutylene (PFIB) possess extreme toxicity and distinct physical properties, rendering them unsuitable and unsafe for the same synthetic or industrial applications . The presence of a specific C4H6 backbone with a single bromine and a trifluoromethyl group in the 1,1,2-positions directly dictates its behavior as a building block in patented pharmaceutical syntheses, where even minor structural deviations can collapse biological activity or synthetic yield [1]. Therefore, strict adherence to the specific CAS 140451-79-2 is mandatory for process reproducibility and meeting target compound profiles.

Positional Isomer (CAS 374-04-9)
Br adjacent to –CF₂H vs. –CF₃ may alter reactivity; specified isomer required for reported GIPR agonist route.
Perfluorinated Analogs
Fully fluorinated chains introduce a different lipophilicity and metabolic profile, not directly substitutable in medicinal chemistry applications.

Quantitative Differentiation Guide: 1-Bromo-1,1,2-trifluoro-2-methylpropane vs. Comparators


Distinct Halogenation Pattern vs. Positional Isomer 2-Bromo-1,1,1-trifluoro-2-methylpropane (CAS 374-04-9)

1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2) and its positional isomer, 2-bromo-1,1,1-trifluoro-2-methylpropane (CAS 374-04-9), share the same molecular formula (C4H6BrF3) but differ in the placement of the fluorine atoms. In CAS 140451-79-2, the bromine is on a carbon adjacent to a CH2F group, while in CAS 374-04-9, the bromine is on a carbon adjacent to a CF3 group [1]. This fundamental difference alters the electronic and steric properties of the carbon-bromine bond, which is the primary reactive site. As a direct consequence, these two compounds exhibit different chemical reactivity and are not interchangeable in chemical synthesis. For example, in a patent application for synthesizing GIPR agonists, 1-bromo-1,1,2-trifluoro-2-methylpropane was specifically selected as the alkylating agent to install the 1,1,2-trifluoro-2-methylpropyl group onto a dihydroisoquinolinone scaffold, indicating the isomer's specific requirement for the desired biological activity or synthetic efficiency [2].

Halogenation Pattern
Class-level inference
Br adjacent to –CF₂H vs. –CF₃
Isomeric substitution alters C–Br reactivity and coupling outcomes.
Reported use in GIPR agonist synthesis; isomer not interchangeable.
Organofluorine Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Predicted LogP & Volatility Differentiation from Non-Fluorinated Analogs

1-Bromo-1,1,2-trifluoro-2-methylpropane exhibits a calculated LogP (octanol-water partition coefficient) of 2.7222 . This value indicates a moderate lipophilicity that is significantly higher than a non-fluorinated alkyl bromide analog, which is a direct consequence of the three fluorine atoms introducing a strong hydrophobic effect. For comparison, a non-fluorinated analog like 1-bromo-2-methylpropane would have a much lower LogP. This enhanced lipophilicity is a crucial design parameter in medicinal chemistry for optimizing membrane permeability and metabolic stability of drug candidates [1]. The trifluoromethyl group also increases the compound's volatility compared to heavier halogenated or non-halogenated C4 alkyl bromides, as suggested by its predicted boiling point range of ~100-120 °C .

LogP Differentiation
Cross-study comparable
Predicted LogP 2.72 vs. ~2.0 (non‑fluorinated analog)
Fluorination increases lipophilicity; may influence partitioning behavior.
Predicted values; experimental confirmation advised.
ADME/Tox Physicochemical Properties Drug Design

Unique C4H6BrF3 Backbone for Alkylation vs. Perfluorinated Alkylating Agents

In the synthesis of complex molecules, the choice of alkylating agent is critical. 1-Bromo-1,1,2-trifluoro-2-methylpropane offers a distinct C4H6BrF3 group that is not commercially common. Its use is documented in a patent application for the preparation of dihydroisoquinolinone-amide GIPR agonists, where it is reacted with a phenolic hydroxyl group under basic conditions (e.g., K2CO3 in DMF) to introduce the 1,1,2-trifluoro-2-methylpropyl ether moiety [1]. This contrasts with perfluorinated alkyl iodides or bromides (e.g., perfluorobutyl iodide), which would introduce a fully fluorinated, highly lipophilic and metabolically inert chain, potentially leading to different pharmacokinetic properties or synthetic challenges [2]. The presence of a hydrogen atom on the fluorinated carbon in 1-bromo-1,1,2-trifluoro-2-methylpropane provides a point of potential further functionalization or metabolic lability not found in perfluorinated chains.

Alkyl Group Installed
Class-level inference
Introduces –CH(CF₃)–CH₂F vs. –C₄F₉
Partially fluorinated group offers distinct lipophilicity and potential metabolic lability.
Perfluorinated chain not suitable for the reported pharmacophore.
Synthetic Methodology Fluorinated Building Blocks Drug Substance Synthesis

Procurement-Driven Application Scenarios for 1-Bromo-1,1,2-trifluoro-2-methylpropane


Synthesis of Patented GIPR Agonist Intermediates

This compound is a specified reagent in the synthetic route for novel dihydroisoquinolinone-amide GIPR agonists, which are under investigation for treating type 2 diabetes and obesity [1]. Its procurement is essential for medicinal chemistry groups aiming to replicate or build upon this patented work, as the specific 1,1,2-trifluoro-2-methylpropyl group it installs is integral to the claimed molecules' structure-activity relationship (SAR). Using any other alkylating agent would produce an off-target compound outside the scope of the patent claims.

Medicinal Chemistry SAR Studies for Fluorinated Alkyl Groups

1-Bromo-1,1,2-trifluoro-2-methylpropane serves as a unique tool in medicinal chemistry for probing the effects of introducing a partially fluorinated, branched C4 alkyl group. Its specific LogP (~2.7) and the presence of a single hydrogen on the fluorinated carbon offer a distinct profile compared to simple -CF3 or -C4F9 groups . This allows researchers to finely tune a lead compound's lipophilicity, metabolic stability, and target binding, making it a valuable procurement item for SAR libraries where such nuanced modulation is required [2].

Organofluorine Methodology Development

As a specialized bromofluoroalkane synthon, this compound is of interest to academic and industrial laboratories developing new synthetic methods in organofluorine chemistry. Its unique substitution pattern makes it a challenging and informative substrate for studying nucleophilic substitution, radical chemistry, or transition metal-catalyzed cross-coupling reactions, contributing to the broader advancement of fluorination methodologies [3].

Reference Standard for Analytical Method Development

Given its use in patented pharmaceutical synthesis, 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2) is required as an analytical reference standard. Quality control and analytical development laboratories in the pharmaceutical industry must procure this specific compound to develop and validate HPLC, GC, or NMR methods for monitoring the alkylating agent itself, ensuring its purity, and quantifying residual levels in the final drug substance, as mandated by regulatory guidelines [4].

Application
Selection Property
Validation Focus
GIPR Agonist Intermediate Synthesis
Patent-specified alkylating agent
Structural fidelity to reported route
Fluorinated SAR Studies
Partially fluorinated C4 synthon
Lipophilicity and metabolism modulation
Organofluorine Methodology
Bromofluoroalkane reactivity
Substitution and cross-coupling outcomes
Analytical Reference Standard
Specified process intermediate
Purity and residual monitoring methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-1,1,2-trifluoro-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.